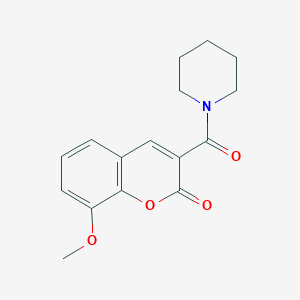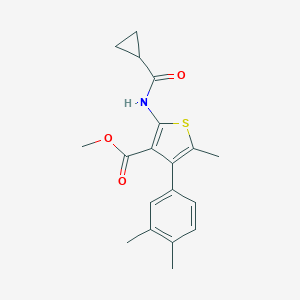
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropylcarbonyl group, and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropylcarbonyl Group: This step often involves the use of cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
METHYL 2-CYCLOPROPANEAMIDO-4-(3,4-DIMETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Cyclopropylcarbonyl Compounds: Molecules with the cyclopropylcarbonyl group but different aromatic rings.
Dimethylphenyl Derivatives: Compounds with the dimethylphenyl group but different heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H21NO3S |
|---|---|
分子量 |
343.4g/mol |
IUPAC 名称 |
methyl 2-(cyclopropanecarbonylamino)-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-10-5-6-14(9-11(10)2)15-12(3)24-18(16(15)19(22)23-4)20-17(21)13-7-8-13/h5-6,9,13H,7-8H2,1-4H3,(H,20,21) |
InChI 键 |
RFRWZHVIIYBESD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3CC3)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3CC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451458.png)
![2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B451459.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451460.png)
![Propyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451462.png)
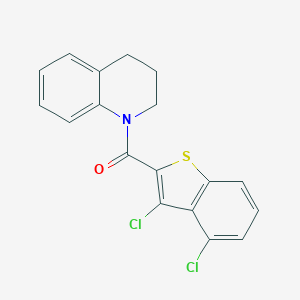
![2-ethyl 4-propyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B451464.png)
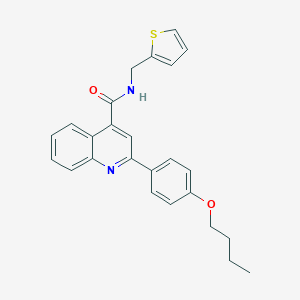
![4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451467.png)
![METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B451468.png)
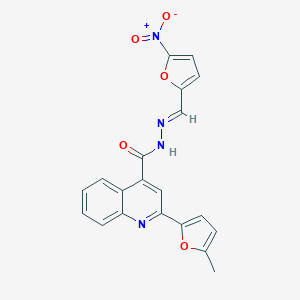
![propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451470.png)
![2-(4-ethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]quinoline](/img/structure/B451476.png)
![Diethyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B451478.png)
